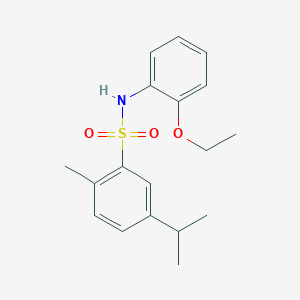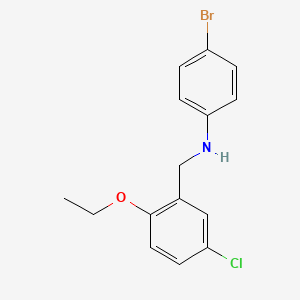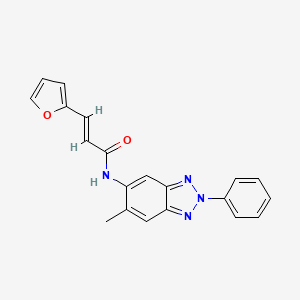
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
作用機序
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, this compound can modulate glutamatergic neurotransmission and reduce excitotoxicity. This compound also acts on other receptors, including the sigma-1 receptor and the dopamine D2 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound can modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. This compound can also increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. This compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
実験室実験の利点と制限
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. This compound is also relatively stable and can be easily synthesized. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate the potential therapeutic effects of this compound in human subjects, particularly in the treatment of psychiatric disorders and neurodegenerative diseases. Another direction is to study the molecular mechanisms underlying the pharmacological effects of this compound, including its interactions with other receptors and signaling pathways. Additionally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
合成法
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 1-cyclohexylpiperazine with 3-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of cyclohexylamine with 3-methoxybenzoyl chloride, followed by the addition of piperazine and a base. The purity of this compound can be improved through recrystallization or column chromatography.
科学的研究の応用
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, pharmacology, and psychiatry. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-cyclohexyl-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-9-5-8-16(14-17)20-10-12-21(13-11-20)18(22)19-15-6-3-2-4-7-15/h5,8-9,14-15H,2-4,6-7,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDHRNLHDDNQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)



![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)